molecular formula C16H21NO6 B5462822 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

Katalognummer: B5462822
Molekulargewicht: 323.34 g/mol
InChI-Schlüssel: ZGHGXPOSAILJQT-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. In

Wirkmechanismus

The mechanism of action of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of many physiological processes, including sleep, anxiety, and seizure activity. The increase in GABA levels resulting from the inhibition of GABA transaminase can have a range of effects on the brain and behavior, depending on the specific brain regions and receptors involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its effects on GABA levels in the brain. The increase in GABA levels resulting from the inhibition of GABA transaminase can lead to a range of effects, including anticonvulsant, anxiolytic, and sedative effects. In addition, this compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its high selectivity for GABA transaminase. This allows researchers to specifically target the inhibition of this enzyme without affecting other enzymes or neurotransmitters in the brain. However, one limitation of using this compound is its relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models.

Zukünftige Richtungen

There are several future directions for research on 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the potential use of this compound as a treatment for epilepsy and other seizure disorders. Another area of interest is the potential use of this compound as a treatment for addiction, particularly for drugs of abuse such as cocaine and methamphetamine. In addition, further research is needed to understand the specific brain regions and receptors involved in the effects of this compound on behavior and physiology. Finally, there is potential for the development of new and more potent GABA transaminase inhibitors based on the structure of this compound.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of GABA transaminase that has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction. Its mechanism of action involves the increase in GABA levels in the brain, which can have a range of effects on behavior and physiology. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments for neurological and psychiatric disorders.

Synthesemethoden

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 2-methoxyphenol, which is converted to 2-methoxyphenylacetic acid through a series of reactions. The resulting 2-methoxyphenylacetic acid is then converted to the key intermediate, 2-methoxyphenylglycine, through a process known as reductive amination. The final step in the synthesis involves the coupling of 2-methoxyphenylglycine with 4-piperidinecarboxylic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied in the field of neuroscience for its potential therapeutic applications. The increase in GABA levels resulting from the inhibition of GABA transaminase has been shown to have a range of effects on the brain and behavior. For example, this compound has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, this compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-11(18)14(19)17-9-7-16(8-10-17,15(20)21)23-13-6-4-3-5-12(13)22-2/h3-6,11,18H,7-10H2,1-2H3,(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHGXPOSAILJQT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.